molecular formula C16H15N3O4 B14889289 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid

2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid

Cat. No.: B14889289
M. Wt: 313.31 g/mol
InChI Key: SNJZNSFFHVLFQR-UHFFFAOYSA-N
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Description

2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is a chemical compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a pyrimidine ring, and a phenylacetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves multiple steps. One common method includes the following steps :

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as 2,4-diaminopyrimidine.

    Cyclopropanecarboxamide Formation: The cyclopropane ring is introduced by reacting the pyrimidine derivative with cyclopropanecarboxylic acid.

    Phenylacetic Acid Attachment: The final step involves the attachment of the phenylacetic acid moiety to the pyrimidine ring through an ether linkage.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid has several applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets . The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and a pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

2-[4-[6-(cyclopropanecarbonylamino)pyrimidin-4-yl]oxyphenyl]acetic acid

InChI

InChI=1S/C16H15N3O4/c20-15(21)7-10-1-5-12(6-2-10)23-14-8-13(17-9-18-14)19-16(22)11-3-4-11/h1-2,5-6,8-9,11H,3-4,7H2,(H,20,21)(H,17,18,19,22)

InChI Key

SNJZNSFFHVLFQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC(=NC=N2)OC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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